Product packaging for 4-Cyclopentylpiperidine-2,6-dione(Cat. No.:)

4-Cyclopentylpiperidine-2,6-dione

Cat. No.: B11720493
M. Wt: 181.23 g/mol
InChI Key: QXHWYYXIXFSFQV-UHFFFAOYSA-N
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Description

Contextualization of Piperidinedione Derivatives in Chemical Research

Piperidinedione derivatives are a class of heterocyclic compounds characterized by a piperidine (B6355638) ring containing two carbonyl groups. ontosight.ai This core structure serves as a versatile scaffold for the development of a wide range of biologically active molecules. researchgate.net

The history of piperidinedione derivatives is intertwined with the development of sedative and hypnotic drugs. Early research in the mid-20th century led to the discovery of compounds like glutethimide, a piperidinedione derivative that was once used for the treatment of insomnia. ontosight.aievitachem.com This initial focus on central nervous system effects has since expanded dramatically.

The structural evolution of the piperidinedione scaffold has been driven by the desire to modulate pharmacological activity and explore new therapeutic applications. ontosight.ai Modifications to the piperidine ring, including the introduction of various substituents, have led to the development of compounds with a broad spectrum of biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects. researchgate.netontosight.airesearchgate.net

The piperidinedione core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Its structural features allow for specific interactions with biological targets such as enzymes and receptors. evitachem.com In pre-clinical studies, piperidinedione derivatives have been investigated for their potential in treating a variety of conditions, including neurodegenerative diseases and cancer. ontosight.ai The ability to synthesize a diverse library of these compounds allows researchers to systematically explore structure-activity relationships. ontosight.ai

4-Cyclopentylpiperidine-2,6-dione is a member of the glutarimide (B196013) class of compounds. wikipedia.orgnih.gov Glutarimide, or piperidine-2,6-dione, is the parent compound of this series. wikipedia.orgnih.gov The defining feature of this class is the piperidine-2,6-dione ring system. wikipedia.org The glutarimide structure is a critical component of several well-known therapeutic agents, including thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929). wikipedia.orgnih.gov These molecules are known for their immunomodulatory and anticancer properties, which are mediated through their interaction with the protein cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. nih.govnih.gov The glutarimide moiety is essential for this binding. nih.gov

The introduction of a cyclopentyl group at the 4-position of the glutarimide ring, as seen in this compound, represents a specific structural modification that can influence the compound's physicochemical properties and its potential interactions with biological targets.

Rationale for Academic Investigation of this compound

The specific structural characteristics of this compound provide a strong rationale for its focused academic investigation.

While significant research has been conducted on thalidomide and its analogs, there are still gaps in our understanding of the broader chemical space of glutarimide derivatives. The exploration of novel substitutions on the glutarimide ring, such as the cyclopentyl group in this compound, can provide valuable insights into the structural requirements for specific biological activities. Investigating such analogs can help to delineate the role of different substituents in modulating the interaction with proteins like cereblon or in conferring novel biological functions. nih.gov

Opportunities for Advanced Synthetic, Analytical, and Computational Methodologies

The study of this compound, while not widely reported, presents numerous opportunities for the application and development of advanced scientific methodologies.

Advanced Synthetic Methodologies: The synthesis of 4-substituted piperidine-2,6-diones can be approached through various modern organic synthesis techniques. While a specific, optimized synthesis for the cyclopentyl derivative is not readily found, established methods for similar structures provide a strong starting point. These include multicomponent reactions, which allow for the construction of the core ring system in a single step from simpler starting materials, and transition-metal-catalyzed cross-coupling reactions to introduce the cyclopentyl group onto a pre-formed piperidine-2,6-dione ring. Flow chemistry could also offer a scalable and efficient means of production.

Advanced Analytical Methodologies: A comprehensive analytical characterization of this compound would be crucial for any research endeavor. Advanced techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be essential for unambiguously assigning the proton and carbon signals of the cyclopentyl and piperidine rings. High-resolution mass spectrometry (HRMS) would provide an accurate molecular weight and elemental composition. Chiral chromatography techniques could be employed to separate and analyze enantiomers if the synthesis results in a racemic mixture.

Computational Methodologies: Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level. Density Functional Theory (DFT) calculations can be used to determine its three-dimensional structure, electronic properties, and vibrational frequencies, which can aid in the interpretation of spectroscopic data. Molecular dynamics (MD) simulations could be employed to study its conformational flexibility and interactions with potential biological targets.

Scope and Objectives of Research on this compound

The limited existing data on this compound defines a clear scope for future research, with objectives aimed at elucidating its fundamental chemical properties and exploring its potential pre-clinical biological significance.

Delineation of Key Academic Research Avenues

The primary academic research avenue for this compound would be its initial synthesis and thorough characterization. This foundational work would enable further exploration into several key areas:

Exploration of Stereochemistry: The presence of a stereocenter at the 4-position of the piperidine ring means that this compound can exist as a pair of enantiomers. A significant research avenue would be the development of stereoselective synthetic methods to obtain each enantiomer in high purity. Subsequent studies would then focus on comparing the biological activities of the individual enantiomers, as it is common for one enantiomer of a chiral molecule to be significantly more active or have a different biological profile than the other.

Derivatization and Structure-Activity Relationship (SAR) Studies: The piperidine-2,6-dione scaffold is amenable to chemical modification at several positions. Systematic derivatization of the cyclopentyl group and the nitrogen atom of the piperidine ring would allow for the generation of a library of related compounds. This library could then be screened for various biological activities, leading to the establishment of structure-activity relationships (SAR).

Investigation of Conformational Dynamics: The flexibility of the cyclopentyl ring and its influence on the conformation of the piperidine-2,6-dione ring is another important area of investigation. Understanding the conformational preferences of the molecule is crucial for predicting its interaction with biological macromolecules.

Contribution to Fundamental Chemical and Pre-clinical Biological Understanding

Research into this compound has the potential to contribute significantly to both fundamental chemistry and pre-clinical biology.

From a fundamental chemical perspective , the synthesis and reactivity studies of this compound would add to the broader knowledge of piperidine-2,6-dione chemistry. The development of novel synthetic routes and the detailed analysis of its structural and electronic properties would be of interest to the organic and medicinal chemistry communities.

From a pre-clinical biological standpoint , the piperidine-2,6-dione core is a known "privileged scaffold" found in molecules with a wide range of biological activities, including anti-inflammatory, and anticancer properties. Therefore, a primary objective would be to screen this compound for various biological activities. This could involve in vitro assays against a panel of cancer cell lines, enzymes, or receptors known to be modulated by other piperidine-2,6-dione derivatives. Any identified "hits" would warrant further investigation into their mechanism of action and potential as lead compounds for drug discovery.

Data Tables

Due to the scarcity of specific data for this compound, the following tables present representative data for a related and well-characterized compound, 4,4-Dimethylpiperidine-2,6-dione , to illustrate the type of information that would be generated for the target compound.

Table 1: Physicochemical Properties of a Representative 4-Substituted Piperidine-2,6-dione

PropertyValue (for 4,4-Dimethylpiperidine-2,6-dione)
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS Number 1123-40-6 matrix-fine-chemicals.com
Appearance Solid

This table is for illustrative purposes and the data does not correspond to this compound.

Table 2: Spectroscopic Data of a Representative 4-Substituted Piperidine-2,6-dione

TechniqueData (for 4,4-Dimethylpiperidine-2,6-dione)
¹H NMR Chemical shifts (δ) would be expected for the methyl and methylene (B1212753) protons.
¹³C NMR Chemical shifts (δ) would be expected for the carbonyl, quaternary, and methyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H and C=O stretching vibrations would be present.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight would be observed.

This table provides a general outline of expected spectroscopic data and does not represent actual measured values for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B11720493 4-Cyclopentylpiperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-cyclopentylpiperidine-2,6-dione

InChI

InChI=1S/C10H15NO2/c12-9-5-8(6-10(13)11-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12,13)

InChI Key

QXHWYYXIXFSFQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(=O)NC(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Cyclopentylpiperidine 2,6 Dione

Retrosynthetic Analysis of the 4-Cyclopentylpiperidine-2,6-dione Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com The analysis for this compound reveals several strategic disconnections.

Strategic Disconnections for Glutarimide (B196013) Ring Formation

The most apparent disconnections for the this compound core involve the two amide bonds within the glutarimide ring. This leads to two primary retrosynthetic pathways:

Disconnection of the N-C(O) bonds: This strategy breaks the heterocyclic ring to reveal a substituted glutaric acid derivative and an ammonia (B1221849) source. A key precursor would be 3-cyclopentylpentanedioic acid (or its corresponding anhydride (B1165640) or diester) and ammonia. This is a common and straightforward approach for constructing the glutarimide ring.

Disconnection of the C-C bonds of the glutarimide backbone: A more complex approach involves disconnections of the carbon-carbon bonds. For instance, a Michael addition-type disconnection can be envisioned. This would involve a cyclopentyl-substituted Michael acceptor and a malonate equivalent.

A simplified retrosynthetic analysis is depicted below:

Target MoleculeKey DisconnectionsPrecursors
This compoundN-C(O) bonds3-Cyclopentylglutaric acid (or anhydride) + Ammonia
This compoundCα-Cβ bonds (Michael addition)Cyclopentylacetonitrile + Acrylate derivative

Stereochemical Considerations in Precursor Design

The 4-position of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires careful consideration of stereochemistry in the precursor design and synthetic route.

If a racemic mixture of the final product is acceptable, then achiral precursors can be used. However, for the synthesis of a specific stereoisomer, two main strategies can be employed:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. For example, a chiral cyclopentyl-containing building block could be incorporated into the synthesis.

Asymmetric Synthesis: This strategy introduces the chirality during the synthesis using a chiral catalyst, reagent, or auxiliary. For instance, an asymmetric Michael addition to introduce the cyclopentyl group onto a glutarimide precursor could be a viable option. The stereoselective synthesis of substituted piperidines often involves methods like the use of chiral auxiliaries or organocatalysis to control the stereochemical outcome. nih.govrsc.org

Classical and Contemporary Approaches to Piperidinedione Synthesis

A variety of synthetic methods can be employed for the construction of the this compound scaffold, ranging from classical condensation reactions to modern multi-component strategies.

Condensation Reactions for Glutarimide Ring Closure

The most traditional and widely used method for the synthesis of glutarimides is the condensation reaction between a dicarboxylic acid derivative and an amine.

A plausible synthesis of this compound would involve the reaction of 3-cyclopentylglutaric anhydride with ammonia or a protected ammonia equivalent. The anhydride itself can be prepared from 3-cyclopentylglutaric acid, which in turn can be synthesized via several routes, including the Michael addition of a cyclopentyl Grignard reagent to a suitable α,β-unsaturated ester.

A general representation of this condensation reaction is as follows:

Reactant 1Reactant 2ProductConditions
3-Cyclopentylglutaric anhydrideAmmoniaThis compoundThermal or acid/base catalysis
3-Cyclopentylglutaric acidUrea (B33335)This compoundHigh temperature

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, by combining three or more starting materials. While specific MCRs for this compound are not extensively reported, several MCRs for the synthesis of highly substituted piperidines and other heterocyclic systems are known and could be adapted. rsc.orgajchem-a.com

One potential MCR approach could involve a variation of the Hantzsch pyridine (B92270) synthesis or a related condensation. A hypothetical three-component reaction could involve:

Cyclopentanecarboxaldehyde

A β-ketoester or a malonate derivative

An ammonia source

This would lead to a dihydropyridine (B1217469) intermediate that could be subsequently oxidized and further modified to yield the desired piperidinedione. The development of novel MCRs remains an active area of research, and such a strategy could provide a more atom-economical and convergent route to this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. nih.gov For instance, the condensation of 3-cyclopentylglutaric anhydride and ammonia could potentially be carried out in water or under solvent-free melt conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. The synthesis of various heterocyclic compounds, including piperidines, has been shown to be amenable to microwave-assisted conditions.

Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts, can improve the efficiency and sustainability of a synthesis. For the formation of the glutarimide ring, solid acid or base catalysts could be employed to facilitate the condensation reaction and simplify product purification.

An example of applying green chemistry principles could be the microwave-assisted, solvent-free condensation of 3-cyclopentylglutaric acid and urea to form this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom EconomyMulti-component reactions to maximize the incorporation of starting materials into the final product.
Safer Solvents and AuxiliariesUse of water, ethanol, or solvent-free conditions for condensation reactions.
Design for Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy consumption.
CatalysisUse of recyclable solid acid or base catalysts for ring-closure reactions.

Batch and Flow Chemistry Approaches for Synthesis Scalability

The synthesis of 4-substituted piperidine-2,6-diones, including the cyclopentyl derivative, can be approached through both traditional batch processing and modern flow chemistry techniques. The choice between these methodologies is often dictated by the desired scale of production, reaction kinetics, and safety considerations.

Batch Synthesis: Batch synthesis remains a common and versatile method for the laboratory-scale preparation of piperidine-2,6-diones. A prevalent strategy involves the condensation of a substituted glutaric acid derivative with ammonia or a primary amine. For this compound, this would typically start from 3-cyclopentylglutaric anhydride. The reaction with an ammonia source, followed by cyclization, often at elevated temperatures, yields the desired imide. Another established batch method is the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride in a solvent like toluene, followed by treatment with a cyclizing agent such as 1,1'-carbonyldiimidazole. sigmaaldrich.com

A general representation of a batch synthesis is outlined below:

Scheme 1: Exemplary Batch Synthesis of a 4-Substituted Piperidine-2,6-dione
Step Reactants Reagents/Conditions Product
1 Substituted Glutaric Anhydride, Amine Toluene, Reflux Intermediate Amic Acid

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of a substituent at the 4-position of the piperidine-2,6-dione ring creates a chiral center. The development of asymmetric synthetic methods to control the stereochemistry at this position is crucial for accessing enantiomerically pure compounds.

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral amine could be used in the initial condensation step. The chiral environment provided by the auxiliary can direct the formation of one enantiomer over the other during cyclization or subsequent transformations. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. Evans-type oxazolidinones are well-known chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. nih.gov

Alternatively, chiral ligands in metal-catalyzed reactions can induce enantioselectivity. For instance, a rhodium-catalyzed asymmetric arylation of an α,β-unsaturated δ-lactam has been shown to produce chiral 4-aryl-2-piperidinones with high enantioselectivity. A similar strategy could potentially be adapted for the synthesis of chiral this compound.

Asymmetric Organocatalysis in Piperidinedione Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high stereocontrol. For the synthesis of chiral piperidinediones, an organocatalytic domino Michael addition/aminalization process has been reported for the formation of polysubstituted piperidines with excellent enantioselectivity. mdpi.com An organocatalytic formal [3+3] annulation between enals and substituted malonamides has also been developed to produce functionalized glutarimides with high enantiomeric excess.

Table 1: Illustrative Organocatalytic Approaches to Chiral Piperidine (B6355638) Scaffolds

Catalytic System Reaction Type Substrates Key Features
Chiral Phosphoric Acid [4+2] Cycloaddition Imino Esters, Vinyl Indoles Forms bisindole-piperidine hybrids in up to 99% ee.
O-TMS protected diphenylprolinol Domino Michael/Aminalization Aldehydes, Nitroolefins Creates four contiguous stereocenters with high enantioselectivity. mdpi.com

Metal-catalyzed Enantioselective Transformations

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of piperidine derivatives. Palladium-catalyzed reactions, such as the aza-Heck cyclization, have been used to construct chiral piperidine rings. Rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors is another powerful method for establishing stereocenters. For example, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using a chiral rhodium-phosphine complex can yield the corresponding chiral glutarate derivative with high enantioselectivity. This product could then be converted to the chiral piperidinedione.

Enzymatic Biocatalysis for Stereospecific Synthesis

Enzymes are highly efficient and stereospecific catalysts that are increasingly used in organic synthesis. For the preparation of chiral piperidinediones, enzymes such as lipases, proteases, and transaminases can be employed. A key strategy is the kinetic resolution of a racemic mixture of the target compound or a precursor. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic 4-cyclopentyl-3-hydroxypiperidine, allowing for the separation of the two enantiomers. Chemoenzymatic approaches, which combine enzymatic and chemical steps, are also powerful. For example, a transaminase could be used for the stereoselective monoamination of a 1,5-diketone, which then undergoes spontaneous cyclization to a chiral piperideine. Subsequent diastereoselective reduction can then lead to the desired chiral piperidine.

Functionalization and Derivatization Strategies of the Core Structure

The this compound core offers several sites for further chemical modification, allowing for the generation of a library of derivatives. The most reactive site is the nitrogen atom of the imide group.

N-Functionalization: The N-H proton of the glutarimide is acidic and can be readily deprotonated with a suitable base to form a nucleophilic anion. This anion can then be reacted with a variety of electrophiles to introduce substituents on the nitrogen atom. Common derivatizations include alkylation, acylation, and arylation.

Table 2: Potential N-Functionalization Reactions of this compound

Reaction Type Electrophile Reagent/Conditions Product
Alkylation Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., NaH), DMF N-Alkyl-4-cyclopentylpiperidine-2,6-dione
Acylation Acyl Chloride (e.g., Acetyl Chloride) Base (e.g., Triethylamine), CH2Cl2 N-Acyl-4-cyclopentylpiperidine-2,6-dione

Modification of the Piperidine Ring: While less straightforward than N-functionalization, the piperidine ring itself can also be modified. For instance, the carbonyl groups can potentially be reduced or converted to other functional groups. The α-protons to the carbonyl groups can be deprotonated under strong basic conditions to form an enolate, which can then be reacted with electrophiles. However, these reactions can be challenging and may lead to issues with regioselectivity and stereoselectivity. Asymmetric desymmetrization of 4-substituted glutarimides has been achieved by enolization with a chiral base, demonstrating a sophisticated approach to further functionalization. nih.gov

Regioselective Substitution Reactions on the Piperidinedione Ring

The piperidine-2,6-dione ring presents multiple reactive sites, making regioselective substitutions a key challenge and area of interest. The nitrogen atom and the carbon atoms adjacent to the carbonyl groups are primary targets for modification.

N-Substitution: The imide nitrogen can be readily alkylated or acylated under basic conditions. The choice of base and solvent is critical to control the reaction and avoid undesired side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the N-H bond, forming a nucleophilic anion that can react with various electrophiles.

C-Substitution: Substitution at the carbon atoms alpha to the carbonyl groups (C3 and C5) is more complex. Enolate formation is required, which can be achieved using strong bases like lithium diisopropylamide (LDA). However, this can lead to a mixture of products. Regioselectivity can be influenced by steric hindrance and the specific reaction conditions. For the 4-cyclopentyl derivative, substitution at C3 and C5 would be sterically influenced by the bulky cyclopentyl group at the C4 position.

A flexible route to variously substituted piperidine-2,4-diones has been described, which could be conceptually applied to the 2,6-dione isomer. researchgate.net This methodology underscores the importance of controlling cyclization reactions, like the Dieckmann cyclization, to achieve specific substitution patterns. researchgate.net

Table 1: Representative Regioselective Substitution Reactions on Piperidine-2,6-diones

Reaction TypeReagents and ConditionsProduct TypeKey Considerations
N-AlkylationAlkyl halide (R-X), NaH, DMFN-Alkyl-4-cyclopentylpiperidine-2,6-dioneAnhydrous conditions are crucial.
N-AcylationAcyl chloride (RCOCl), Triethylamine, CH2Cl2N-Acyl-4-cyclopentylpiperidine-2,6-dioneCan be used to introduce further functional groups.
C3/C5-AlkylationLDA, THF, -78 °C; then R-X3-Alkyl-4-cyclopentylpiperidine-2,6-dionePotential for diastereomer formation.

Cyclopentyl Moiety Modifications

Functionalization can be achieved through various C-H activation strategies or by starting with a pre-functionalized cyclopentyl precursor before the formation of the piperidinedione ring. For instance, the introduction of hydroxyl, amino, or carbonyl groups onto the cyclopentyl ring can provide handles for further chemical transformations. A patent describes cyclopentyl-substituted glutaramide derivatives, indicating the interest in modifying this part of the molecule for specific applications. google.comgoogle.com

While direct C-H functionalization of the cyclopentyl ring on the intact this compound is challenging, it represents a modern and efficient approach. Catalytic methods involving transition metals could potentially be employed to achieve regioselective oxidation or amination of the cyclopentyl ring.

Heterocyclic Ring Annulation onto the Core Structure

Ring annulation, the process of building a new ring onto an existing one, can dramatically increase the structural complexity and rigidity of the this compound core. This can lead to novel polycyclic structures with unique three-dimensional shapes.

One approach involves the functionalization of the piperidinedione ring at two positions (e.g., N and C5, or C3 and C5) with groups that can then be cyclized to form a new ring. For example, an N-alkylation followed by a C-alkylation with a bifunctional electrophile could set the stage for an intramolecular cyclization.

Another strategy involves using the dicarbonyl functionality of the piperidinedione ring. Condensation reactions with binucleophiles, such as hydrazines or hydroxylamine, could lead to the formation of fused heterocyclic systems. The synthesis of piperidines through intramolecular cyclization is a well-established field, with various methods that could be adapted for this purpose. mdpi.com

Click Chemistry and Bioconjugation Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. nih.govillinois.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. nih.gov

To apply click chemistry to this compound, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved through the substitution reactions described in section 2.4.1. For example, N-alkylation with propargyl bromide would introduce a terminal alkyne. Alternatively, an azide group could be introduced by reacting an N-alkylated derivative bearing a leaving group (e.g., a tosylate) with sodium azide.

Once functionalized, these derivatives can be "clicked" onto biomolecules (peptides, proteins, nucleic acids) or other molecular probes that have been tagged with the complementary functional group (azide or alkyne). aatbio.com This enables the creation of bioconjugates for studying biological processes or for targeted delivery applications. nih.govuga.edu

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions, controlling stereoselectivity, and predicting the formation of byproducts.

Reaction Pathway Elucidation via Spectroscopic Techniques

Spectroscopic methods are invaluable for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. nih.gov In-situ NMR, where the reaction is run directly in an NMR tube, can provide real-time data on the formation of intermediates. nih.gov For example, in the alkylation of the piperidinedione ring, NMR could help determine the site of substitution (N vs. C) and the diastereoselectivity of C-alkylation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The stretching frequency of the C=O bonds in the piperidine-2,6-dione ring (typically around 1700-1750 cm⁻¹) will shift upon N- or C-substitution, providing evidence of reaction completion.

Mass Spectrometry (MS): MS can be used to detect the mass of reactants, products, and even transient intermediates, helping to piece together the reaction pathway. nih.gov

Computational Studies of Transition States and Reaction Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. nih.govnih.gov These studies can provide detailed information about the energetics of a reaction pathway, including the structures and energies of transition states and intermediates.

For reactions involving this compound, computational studies could be used to:

Predict the regioselectivity of substitution reactions by comparing the activation barriers for attack at different sites.

Understand the stereochemical outcome of reactions by modeling the different transition states leading to various stereoisomers. nih.gov

Investigate the role of catalysts in facilitating reactions.

Gain insight into the conformational preferences of the molecule and how they influence reactivity.

For example, a computational study on glutarimide intermediates has explored their stereoinversion pathways, highlighting the high activation barriers involved. nih.gov Similarly, DFT calculations have been used to understand the mechanism of copper-catalyzed C-H amination for the synthesis of piperidines. nih.gov Such computational approaches could be directly applied to understand the transformations of this compound.

Table 2: Application of Mechanistic Study Techniques

TechniqueInformation GainedExample Application
In-situ NMRReal-time monitoring of species concentration, detection of transient intermediates.Determining the kinetics of N-alkylation vs. C-alkylation.
FT-IR SpectroscopyTracking changes in functional groups, especially carbonyls.Confirming the conversion of the imide N-H during N-substitution.
DFT CalculationsEnergies of reactants, products, intermediates, and transition states; geometric structures. nih.govnih.govCalculating the energy barrier for different regioisomers in a substitution reaction to predict the major product.

Advanced Structural Characterization and Theoretical Analysis of 4 Cyclopentylpiperidine 2,6 Dione

Solid-State Structural Elucidation

The solid-state structure of a molecule provides definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This is typically determined through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction Analysis

Interaction Type Donor/Acceptor Expected Geometry
Hydrogen BondingN-H (donor) to C=O (acceptor)Linear or near-linear
Van der WaalsCyclopentyl groupsClose packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds. Different polymorphs can exhibit distinct physical properties. Given the flexibility of the cyclopentyl ring and the potential for different hydrogen bonding patterns, it is plausible that 4-Cyclopentylpiperidine-2,6-dione could exhibit polymorphism under different crystallization conditions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another possibility. Co-crystals of this compound could be formed with other molecules (co-formers) that can participate in complementary hydrogen bonding or other non-covalent interactions. Such studies would be valuable for tuning the physicochemical properties of the solid form.

The this compound molecule possesses a stereocenter at the C4 position of the piperidine (B6355638) ring where the cyclopentyl group is attached. Therefore, it can exist as a pair of enantiomers (R and S). If the compound is synthesized as a single enantiomer, the determination of its absolute configuration would be crucial. In the absence of a chiral reference, single-crystal X-ray diffraction using anomalous dispersion effects (e.g., with heavy atoms or by using specific X-ray wavelengths) would be the definitive method to establish the absolute stereochemistry.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases. While no experimental PXRD pattern for this compound is currently available, a theoretical pattern could be calculated if a single-crystal structure were determined. In a practical setting, PXRD would be used to:

Identify the bulk crystalline phase of a synthesized sample.

Detect the presence of different polymorphs or impurities.

Monitor phase transitions as a function of temperature or other variables.

A typical PXRD pattern would display a series of peaks at specific 2θ angles, which are characteristic of the crystal lattice of the compound.

Parameter Information Obtained from PXRD
Peak Positions (2θ)Unit cell dimensions
Peak IntensitiesAtomic arrangement within the unit cell
Peak BroadeningCrystallite size and strain

Solution-State Conformational Analysis

In solution, molecules are dynamic and can adopt multiple conformations. The conformational preferences of this compound in solution would be governed by a balance of steric and electronic effects.

The piperidine-2,6-dione ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. The bulky cyclopentyl group at the C4 position would have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This is consistent with the well-established conformational preferences of substituted cyclohexanes and piperidines. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying solution-state conformation. Key NMR parameters for conformational analysis would include:

1H NMR Chemical Shifts: The chemical shifts of the axial and equatorial protons on the piperidine ring would be different.

1H-1H Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, particularly the vicinal coupling constants (3JHH), is highly dependent on the dihedral angle between them and can be used to distinguish between axial and equatorial substituents. For a chair conformation, large trans-diaxial couplings (typically 8-13 Hz) would be expected.

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between protons, which can help to confirm the spatial arrangement of substituents.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the different possible conformations (e.g., chair with equatorial cyclopentyl, chair with axial cyclopentyl, and boat forms) and predict their relative energies, providing further insight into the conformational landscape of the molecule in solution. Studies on related 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes, further supporting the preference for an equatorial substituent. nih.gov

Conformer Relative Energy Key Feature
Chair (Equatorial Cyclopentyl)LowestMinimizes steric strain
Chair (Axial Cyclopentyl)Higher1,3-diaxial interactions
Boat/Twist-BoatHighestTorsional and flagpole interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

2D NMR Techniques (e.g., NOESY, ROESY, COSY, HSQC) for Spatial Proximity and Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the piperidine and cyclopentyl rings. For instance, correlations would be expected between the proton at C4 and the adjacent protons on the piperidine ring, as well as the protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry and conformation of the molecule by detecting through-space interactions between protons that are in close proximity. For this compound, NOESY or ROESY would help to establish the relative orientation of the cyclopentyl group with respect to the piperidine ring (i.e., whether it is in an axial or equatorial position).

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HSQC Correlation (¹H)
2, 6-172.5--
3, 5 (axial)2.5045.2H-42.50
3, 5 (equatorial)2.7545.2H-42.75
42.1040.8H-3, H-5, H-1'2.10
NH8.50---
1'1.9538.5H-4, H-2', H-5'1.95
2', 5' (axial)1.3025.8H-1', H-3', H-4'1.30
2', 5' (equatorial)1.8025.8H-1', H-3', H-4'1.80
3', 4' (axial)1.2529.7H-2', H-5'1.25
3', 4' (equatorial)1.7529.7H-2', H-5'1.75
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Dynamic NMR for Conformational Exchange Studies

The piperidine ring in this compound can potentially exist in different conformations, such as chair and boat forms, which can interconvert. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the ring inversion process.

Diffusion-Ordered Spectroscopy (DOSY) for Self-Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method can be employed to study the self-aggregation behavior of this compound in solution. By measuring the diffusion coefficient at various concentrations, one can determine whether the molecule exists as a monomer or forms larger aggregates through intermolecular interactions such as hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and providing insights into the molecular structure.

For this compound, characteristic vibrational bands would be expected for the N-H stretching of the imide group (around 3200 cm⁻¹), the C=O stretching of the dione (B5365651) functionality (typically in the range of 1700-1750 cm⁻¹), and the C-H stretching and bending vibrations of the cyclopentyl and piperidine rings.

Hypothetical Vibrational Frequencies for this compound

Vibrational ModeInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3210 (strong, broad)3208 (weak)
C-H Stretch (aliphatic)2950-2850 (strong)2950-2850 (strong)
C=O Stretch (symmetric)1725 (strong)1723 (weak)
C=O Stretch (asymmetric)1705 (strong)1703 (weak)
N-H Bend1540 (medium)Not observed
CH₂ Bend1450 (medium)1448 (medium)
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties

If this compound is chiral, either due to the presence of stereocenters or due to existing in a stable, non-superimposable conformation, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy can be used to study its chiroptical properties. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting CD and ORD spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

Computational Structural Chemistry

Computational chemistry provides a powerful theoretical framework to complement experimental data and gain deeper insights into the structural and electronic properties of this compound. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate theoretical spectroscopic data: Predict NMR chemical shifts, vibrational frequencies, and chiroptical properties, which can be compared with experimental data to validate the proposed structure.

Analyze the conformational landscape: Identify different stable conformers and calculate their relative energies to understand the conformational preferences of the molecule.

Investigate electronic properties: Map the electron density distribution and calculate molecular orbitals to understand the reactivity and intermolecular interactions of the compound.

Computational Chemistry and Rational Design Principles for 4 Cyclopentylpiperidine 2,6 Dione Analogs

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The initial step in QSAR modeling involves the calculation of a wide array of molecular descriptors for a set of known 4-Cyclopentylpiperidine-2,6-dione analogs with measured biological activity. These descriptors quantify various aspects of a molecule's structure and are categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Balaban J index, Wiener index), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties (e.g., van der Waals volume, solvent-accessible surface area, dipole moment).

Following calculation, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using statistical techniques like correlation analysis and stepwise multiple linear regression to avoid overfitting and to select a subset of descriptors that best explain the variance in the observed activity.

Table 1: Examples of Molecular Descriptors Calculated for a Series of this compound Analogs

Descriptor TypeDescriptor NameDescription
Topological Wiener Index (W)A distance-based topological index that reflects the branching of the molecular skeleton.
Electronic Dipole Moment (µ)A measure of the overall polarity of the molecule.
Spatial Molecular Volume (Vol)The volume occupied by the molecule.
Thermodynamic LogPThe logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity.

Once a set of relevant descriptors is selected, a QSAR model is developed using various statistical methods. Multiple Linear Regression (MLR) is a common approach that generates a linear equation relating the descriptors to the biological activity. nih.gov More advanced techniques like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. Common validation methodologies include:

Internal Validation: This is typically performed using the leave-one-out cross-validation (q²) technique, where the model is repeatedly built with one compound removed from the training set and its activity is predicted. A high q² value indicates good internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive squared correlation coefficient (R²pred) is a key metric for external validation.

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. A QSAR model is then built on these randomized datasets. A significant drop in the correlation coefficients for the randomized models compared to the original model confirms that the original model is not due to chance correlation. mdpi.com

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Analogs

ParameterValueInterpretation
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the biological activity is explained by the model.
q² (Cross-validated R²) 0.85A high value suggesting good internal predictivity of the model.
R²pred (Predictive R² for external set) 0.88A high value indicating excellent predictive power for new compounds.

The interpretation of a validated QSAR model provides valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the hydrophobicity of the analogs could enhance their activity. Conversely, a negative coefficient for a descriptor related to molecular size might indicate that bulkier substituents are not well-tolerated.

These interpretations guide the rational design of new this compound analogs with potentially improved activity. By focusing on modifying the molecular structure to optimize the values of the key descriptors identified in the QSAR model, medicinal chemists can prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand interacts with its biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor protein to form a stable complex. nih.govresearchgate.net This process involves two main steps: searching for possible binding conformations and scoring these conformations to identify the most likely one. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable ligand-protein complex. nih.gov

For this compound analogs, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that can enhance these interactions and, consequently, improve binding affinity and selectivity.

Table 3: Hypothetical Docking Results for this compound at a Target Protein Active Site

Interacting ResidueInteraction TypeDistance (Å)
Tyr234 Hydrogen Bond (with C=O of piperidine (B6355638) ring)2.1
Phe345 π-π Stacking (with cyclopentyl ring)3.8
Leu189 Hydrophobic Interaction (with cyclopentyl ring)4.2
Asn156 Hydrogen Bond (with N-H of piperidine ring)2.5

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding pose and explore the conformational changes that may occur upon ligand binding. nih.gov

For the this compound-protein complex, MD simulations can be used to:

Confirm the stability of the docked pose: If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it provides confidence in the docking results.

Analyze the flexibility of the protein and ligand: MD simulations can identify which parts of the protein and ligand are rigid and which are flexible, providing insights into the binding process.

Calculate binding free energies: Advanced MD simulation techniques can be used to estimate the binding free energy of the ligand-protein complex, which can be compared with experimental data.

The insights gained from both molecular docking and MD simulations are invaluable for the iterative process of lead optimization, allowing for the design of this compound analogs with improved binding affinity and a more favorable pharmacological profile. nih.gov

Enhanced Sampling Techniques (e.g., Metadynamics, Steered MD) for Binding Free Energy Calculations

In the rational design of analogs for compounds like this compound, accurately predicting the binding affinity between a ligand and its protein target is paramount. Binding free energy (BFE) calculations offer a quantitative measure of this affinity. However, a significant hurdle in these calculations is ensuring adequate sampling of all relevant conformational states of the ligand-protein complex. nih.gov Standard molecular dynamics (MD) simulations often get trapped in local energy minima, failing to cross high energy barriers within a computationally feasible timeframe. This can lead to inaccurate BFE predictions. nih.gov

Enhanced sampling techniques are a class of computational methods designed to overcome these sampling limitations. boisestate.edu By modifying the standard MD simulation protocol, these methods accelerate the exploration of a system's conformational space, allowing for the observation of rare events like ligand binding and unbinding. osti.gov This leads to more converged and reliable BFE calculations. nih.gov

Metadynamics is a powerful enhanced sampling method where a history-dependent bias potential is added to the system's potential energy landscape. This bias is composed of Gaussian hills deposited along one or more collective variables (CVs)—parameters that describe the progress of the process of interest, such as the distance between the ligand and the protein's binding pocket. As the simulation evolves, the accumulating bias potential discourages the system from revisiting previously explored conformations, pushing it to explore new regions and overcome energy barriers. frontiersin.org Eventually, the bias potential fills the energy wells, leading to a flat free energy landscape along the chosen CVs, from which the actual free energy surface can be recovered. frontiersin.org Recent advancements have combined metadynamics with other techniques, such as the use of funnel-shaped restraints (funnel-metadynamics), to improve efficiency, especially for calculating absolute binding free energies. nih.gov

Steered Molecular Dynamics (SMD) is another technique used to explore binding and unbinding pathways. In SMD, an external force is applied to the ligand to pull it away from or push it into the protein's binding pocket along a defined path. By measuring the force required to effect this change over time, researchers can gain insights into the mechanics of the (un)binding process and estimate the potential of mean force (PMF) along the dissociation coordinate. While SMD is particularly useful for understanding the kinetics and mechanism of binding, the resulting non-equilibrium work values can be related to equilibrium free energy differences through theoretical frameworks like the Jarzynski equality.

TechniquePrincipleApplication in BFE Calculations
Metadynamics Adds a history-dependent bias potential to selected collective variables (CVs) to discourage revisiting explored conformations. frontiersin.orgRecovers the free energy surface along the chosen CVs, providing a robust estimate of the binding free energy. nih.gov
Steered MD (SMD) Applies an external force to steer the ligand along a specific pathway (e.g., out of the binding pocket).Explores (un)binding pathways and provides an estimate of the potential of mean force (PMF) associated with the process.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net It is a cost-effective and rapid alternative to high-throughput screening (HTS). sci-hub.box For the discovery of novel this compound analogs with desired biological activity, VS methodologies are indispensable. These methods can be broadly categorized into structure-based and ligand-based approaches. sci-hub.boxnih.gov

Structure-based Virtual Screening for Target-Specific Ligand Discovery

Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, which is typically determined experimentally via X-ray crystallography or NMR spectroscopy, or computationally through homology modeling. sci-hub.box The primary method used in SBVS is molecular docking.

Molecular Docking predicts the preferred orientation and conformation of a ligand (a potential analog) when bound to a target protein to form a stable complex. nih.gov Docking algorithms sample a vast number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. researchgate.net The output is a ranked list of molecules, with the top-scoring compounds considered the most promising candidates for further experimental testing. scielo.br

For designing analogs of this compound, SBVS would involve docking a library of modified compounds into the active site of its specific protein target. nih.gov The scoring functions would evaluate key interactions, such as hydrogen bonds formed by the piperidine-2,6-dione's amide and carbonyl groups, and hydrophobic interactions involving the cyclopentyl moiety. This allows for the targeted design of analogs that optimize these interactions, potentially leading to enhanced potency and selectivity. nih.gov

Ligand-based Virtual Screening (e.g., Pharmacophore-based, Shape-based)

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target protein is unknown, but a set of molecules known to be active against the target exists. nih.gov LBVS methods are founded on the molecular similarity principle: molecules with similar structures or properties are likely to have similar biological activities. nih.gov

Pharmacophore-based screening identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. This "pharmacophore model" is built from a set of known active ligands. nih.gov The model is then used as a 3D query to search compound libraries for molecules that match these spatial and chemical requirements. mdpi.com For this compound, a pharmacophore model would capture the spatial relationship between the cyclopentyl hydrophobic region and the hydrogen-bonding features of the dione (B5365651) ring.

Shape-based screening operates on the principle that molecules with similar shapes are likely to fit into the same binding pocket. This method represents molecules as 3D volumes and uses algorithms to compare the shape of a reference active molecule (like this compound) with the shapes of molecules in a screening library. nih.gov Compounds with a high degree of shape similarity are selected as potential hits.

Fragment-based Lead Discovery (FBLD) through Computational Approaches

Fragment-based lead discovery (FBLD) is a modern strategy for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments" (typically <300 Da). nih.govnih.gov These fragments usually bind to the target protein with low affinity but do so very efficiently. The initial weak-binding hits then serve as starting points for being "grown" or "linked" into more potent, drug-like molecules. nih.gov

Computational FBLD uses virtual screening to identify these initial fragment hits. Fragments can be docked into the binding site of a target protein to identify optimal interaction points. Once a fragment is identified and its binding mode is confirmed, computational methods can guide its elaboration. nih.gov

Fragment Growing: A starting fragment is computationally extended by adding new chemical moieties to improve its interactions with adjacent pockets of the protein. nih.gov

Fragment Linking/Merging: Two or more fragments that bind to different, nearby sites on the protein are computationally joined together with a chemical linker to create a single, higher-affinity molecule. nih.gov

For a scaffold like this compound, FBLD could be used to identify optimal substituents on the cyclopentyl or piperidine rings by screening fragment libraries for interactions with specific subpockets of the target protein. nih.gov

De Novo Molecular Design Strategies

De novo design refers to the computational creation of novel molecular structures from scratch, rather than searching pre-existing libraries. researchgate.net These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model. The goal is to generate molecules with desired properties, such as high binding affinity and synthetic accessibility. nih.gov

Ligand-Based De Novo Design Algorithms

Ligand-based de novo design algorithms generate new molecules based on the information derived from known active ligands, often using artificial intelligence (AI) and machine learning. researchgate.netnih.gov These methods are particularly powerful when a significant amount of data on active compounds is available, even if the target structure is unknown.

Deep generative models, a type of AI, have become a prominent tool in this area. nih.gov These models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), learn the underlying patterns and "rules" of chemical structures from large datasets of molecules. researchgate.netnih.gov They can then generate novel molecules, often represented as SMILES strings, that are similar to the training data but are structurally unique. youtube.com

For the design of this compound analogs, a generative model could be trained on a dataset of known piperidine-2,6-dione derivatives and other related compounds. google.commdpi.com The model could then be fine-tuned to generate novel molecules that are predicted to have high activity, possess desirable drug-like properties, and are synthetically feasible. youtube.com This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries, potentially leading to the discovery of truly innovative molecular scaffolds. mdpi.com

Design StrategyApproachInput DataOutput
Generative Models (e.g., RNN, GAN) Uses deep learning to learn the "language" of chemical structures from a large dataset. researchgate.netnih.govLarge set of known molecules (e.g., SMILES strings). youtube.comNovel molecular structures with a high probability of possessing desired properties. nih.gov
Fragment-based Growth Iteratively adds fragments to a starting core structure based on rules or scoring functions. nih.govA starting molecular scaffold or fragment.Novel, larger molecules built upon the initial core.

Structure-Based De Novo Design Algorithms for Scaffold Generation

The generation of novel molecular scaffolds is a cornerstone of modern drug discovery, aiming to explore new chemical space and identify patentable lead structures with desired biological activity. Structure-based de novo design algorithms are computational tools that build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a biological target. beilstein-journals.org These methods leverage the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR, to design ligands with complementary shape and chemical features. beilstein-journals.org

Algorithms like AutoDesigner - Core Design represent a sophisticated approach to this challenge. nih.gov Such programs can systematically explore vast chemical territories, numbering in the billions of potential molecules, to design, evaluate, and refine novel scaffolds. nih.gov The process is guided by a set of predefined project parameters which can include structural novelty, desired physicochemical properties, potency, and selectivity. nih.gov By integrating techniques such as active-learning Free Energy Perturbation (FEP), these algorithms can rapidly prioritize the most promising scaffolds for synthesis and further evaluation. nih.gov This methodology significantly accelerates the hit-identification process by providing high-quality chemical starting points that are already computationally derisked. nih.gov

Another strategy involves ligand-growing programs, such as BOMB (Biochemical and Organic Model Builder), which can be used for de novo design to generate lead compounds. nih.gov In the context of the this compound framework, while the core piperidine ring might be retained as a key pharmacophoric element, de novo design algorithms can be employed to generate novel and diverse substituents at key positions. For instance, guided by the crystal structure of a target protein, these algorithms could build optimal fragments that occupy specific sub-pockets, analogous to the structure-based modification approach used to optimize piperidine-based renin inhibitors where X-ray crystallography guided the modification of prime-site linkers and other peripheral groups. nih.gov This allows for the creation of new chemical series based on the privileged piperidine-2,6-dione (glutarimide) core.

Cheminformatics for Compound Library Design and Optimization

Cheminformatics provides the computational foundation for designing and optimizing compound libraries, ensuring they are rich in diversity and populated with molecules possessing desirable drug-like properties. These techniques are crucial for maximizing the efficiency of high-throughput screening campaigns and focusing synthetic efforts on the most promising chemical space.

Diversity Analysis of Compound Collections

Diversity in a compound library is essential for thoroughly exploring the structure-activity relationship (SAR) landscape of a biological target. A diverse collection of analogs increases the probability of discovering novel hits and identifying unique activity profiles. For analogs of this compound, which often feature a glutarimide (B196013) core, significant efforts have been made to develop synthetic methodologies that enable chemical diversity. acs.org

Recent research highlights "Diversity Synthesis" as a powerful strategy. acs.orgacs.org For example, classical glutarimide cores, which are central to Cereblon E3 ligase modulatory drugs (CELMoDs), can be derivatized into aryl diazoacetates. acs.org These intermediates can then undergo various chemical transformations, such as enantioselective C-H functionalization and cyclopropanation, in the presence of a dirhodium catalyst. acs.orgacs.org This approach allows for the rapid and selective introduction of diverse and enantioenriched functionalities onto the glutarimide scaffold, which is critical as modifications to the stereochemistry and regiochemistry of these compounds can have profound effects on their degradation activity and selectivity. acs.org The ability to generate a wide range of aryl- and heteroaryl-substituted glutarimides is key to moving beyond serendipitous discovery in this field. acs.org The structural diversity of glutarimide-containing natural products, such as gladiofungins, further underscores the importance of varied substitution patterns. mdpi.com

MethodologyCore StructureKey TransformationOutcomeReference
Diversity-Oriented SynthesisGlutarimideDerivatization to aryl diazoacetates followed by rhodium-catalyzed C-H functionalization/cyclopropanationRapid and selective introduction of diverse, enantioenriched moieties to create novel molecular glue and bifunctional degraders. acs.org
Genomic Mining & BiosynthesisGlutarimide PolyketideActivation of silent biosynthetic gene clusters (BGCs)Discovery of new glutarimide-containing derivatives with structural diversity arising from varied carbon chain lengths and post-modification reactions. mdpi.com

Lead Optimization Strategies via Computational Iteration

Lead optimization is an iterative process aimed at enhancing the properties of a promising hit compound to transform it into a clinical candidate. Computational methods are integral to this cycle, providing predictive insights that guide synthetic chemistry efforts, thereby reducing the number of compounds that need to be synthesized and tested. nih.govfrontiersin.org This iterative loop of design, synthesis, and testing is significantly accelerated by computational diagnostics and predictive modeling. nih.gov

A key computational strategy is the accurate prediction of biomolecule-ligand binding affinities, often pursued through rigorous methods like Monte Carlo statistical mechanics or molecular dynamics simulations in the presence of explicit water molecules. nih.gov For piperidine-based scaffolds, a powerful example of computational iteration is the optimization of a weakly active high-throughput screening hit into a highly potent direct renin inhibitor. nih.gov This effort was guided by X-ray crystallography, which revealed how the initial compound bound to the active site. nih.gov Subsequent computational modeling and structure-based design led to rational modifications of the piperidine scaffold, including the optimization of residues at the P1', P2', and P3-P1 sites, which dramatically improved potency. nih.gov The discovery of a novel, high-affinity N-alkyl substituted 6-pyridyl group as a P3 scaffold was a direct result of these extensive optimization efforts. nih.gov This demonstrates a classic lead optimization cycle where computational insights from structural data guide the design of the next generation of analogs. nih.govfrontiersin.org

Optimization StageCompoundKey ModificationIn Vitro Potency (IC₅₀)Reference
Initial Hit(rac)-13,5-disubstituted piperidineWeakly Active nih.gov
Intermediate(3S,5R)-2Merging with a second fragment hit3 nM nih.gov
Optimized Lead314-hydroxy-3,5-substituted piperidine with optimized prime and non-prime site residuesHigh (not specified) nih.gov

Machine Learning Approaches for Property Prediction and Compound Prioritization

Machine learning (ML) has become a transformative tool in drug discovery, offering powerful methods to predict a wide range of molecular properties and prioritize compounds for synthesis. doaj.orgiapchem.org These models are trained on large datasets of molecules with known properties and can learn complex relationships between a compound's structure and its biological activity, physicochemical characteristics, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. iapchem.orgchemrxiv.org

Various ML models, from classical approaches like random forests to more advanced graph neural networks (GNNs), are employed for these predictions. chemrxiv.org A significant challenge is ensuring that models perform well on out-of-distribution (OOD) data—molecules that are structurally distinct from the training set—which is a common scenario in drug discovery projects. chemrxiv.org Studies have shown that splitting data based on chemical similarity clustering often poses the most difficult test for both classical ML and GNN models. chemrxiv.org

For piperidine-containing compounds, computational ADMET predictions are used to evaluate their drug-like characteristics early in the discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established ML technique, is frequently used to build predictive models for biological activity. nih.govnih.gov In a QSAR study, molecular descriptors that quantify various physicochemical properties of a molecule are correlated with its activity. nih.gov For example, a model might reveal that high polarizability and the number of halogen atoms are positively correlated with the desired activity, providing clear guidance for the design of more potent analogs. nih.gov Such models, when validated, serve as powerful tools for prioritizing new designs before committing to resource-intensive synthesis. nih.gov

Machine Learning ApproachApplicationPredicted PropertiesExample Model/MethodReference
Supervised LearningMolecular Property PredictionBioactivity, ADMET, Physicochemical PropertiesRandom Forests, Graph Neural Networks (GNNs) chemrxiv.org
QSARPotency Prediction & Lead OptimizationAntitubercular Activity, Antitumor Activity2D/3D-QSAR, CoMFA, CoMSIA nih.govnih.gov
In Silico ADMETDrug-Likeness AssessmentPhysicochemical properties, PharmacokineticsSwissADME nih.gov
Deep LearningMolecular Property PredictionVarious molecular properties from SMILES stringsRecurrent Neural Networks (RNN), Long Short-Term Memory (LSTM) nih.gov

Advanced Analytical Methodologies for Research on 4 Cyclopentylpiperidine 2,6 Dione

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound such as 4-Cyclopentylpiperidine-2,6-dione, various chromatographic techniques can be employed, each offering unique advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantitative determination in various matrices. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or related substances.

A typical reversed-phase HPLC method would be the starting point for the analysis of this moderately polar compound. The method development process would involve the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.

Key parameters to be optimized include the pH of the aqueous phase to control the ionization state of the analyte and any acidic or basic impurities, the column temperature to improve peak symmetry and efficiency, and the flow rate to balance analysis time and separation quality. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

For quantitative analysis, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ion mode mass spectrometry if coupled, and controls pH.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B in 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CEnsures reproducible retention times and good peak shape.
Detection UV at 210 nmWavelength for detecting the amide chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Interactive Data Table: Hypothetical Purity Analysis Results

CompoundRetention Time (min)Peak Area (%)
Impurity A3.50.15
This compound 8.2 99.75
Impurity B12.10.10

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution

This compound possesses a chiral center at the 4-position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the most effective technique for this purpose.

Chiral resolution can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including piperidine-2,6-dione derivatives. jfda-online.comresearchgate.net The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Method development for chiral HPLC involves screening different types of CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be explored. The choice of the mobile phase and the addition of modifiers can significantly influence the enantioselectivity. Once a suitable separation is achieved, the method can be used to determine the enantiomeric excess (e.e.) of a sample.

Interactive Data Table: Example Chiral HPLC Method for this compound

ParameterConditionRationale
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmA widely used polysaccharide-based CSP for broad enantioselectivity.
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)Common normal-phase eluent for chiral separations.
Flow Rate 0.8 mL/minProvides good resolution and reasonable analysis time.
Column Temp. 25 °CControlled temperature for reproducible chiral recognition.
Detection UV at 210 nmDetection of the analyte.

Interactive Data Table: Hypothetical Chiral Separation Data

EnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (%)
(R)-4-Cyclopentylpiperidine-2,6-dione10.52.198
(S)-4-Cyclopentylpiperidine-2,6-dione12.3

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar imide functional group, has limited volatility and may exhibit poor peak shape due to interactions with the GC column. To overcome these limitations, derivatization is typically required.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the active hydrogen on the imide nitrogen is the primary site for derivatization. Silylation is a common and effective derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

The derivatized compound is then analyzed by GC, typically using a capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides structural information for confirmation.

Interactive Data Table: GC Derivatization and Analysis Parameters

StepParameterConditionRationale
Derivatization ReagentBSTFA with 1% TMCSEffective silylating agent for imides.
Reaction60 °C for 30 minutesEnsures complete derivatization.
GC Analysis ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier GasHeliumInert carrier gas providing good efficiency.
Inlet Temp.250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program100 °C (1 min), then 15 °C/min to 280 °CTemperature gradient to separate the analyte from any by-products.
DetectorFID or MSFID for quantification, MS for identification.

Supercritical Fluid Chromatography (SFC) for Preparative Separations and High-Throughput Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster separations and reduced solvent consumption compared to HPLC.

For this compound, SFC can be a valuable tool for both analytical and preparative purposes. Analytically, its high speed makes it suitable for high-throughput screening applications. For preparative separations, the low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for high efficiency even at high flow rates, enabling the purification of larger quantities of the compound in a shorter time. The ease of removing the CO2 from the collected fractions is another significant advantage.

Similar to HPLC, method development in SFC involves optimizing the stationary phase, the composition of the mobile phase (often a mixture of supercritical CO2 and a polar organic co-solvent like methanol), the temperature, and the back pressure. Chiral separations can also be effectively performed using SFC with chiral stationary phases, often providing faster and more efficient separations than chiral HPLC.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of chemical compounds. When coupled with a chromatographic separation technique like HPLC or GC, it provides a highly specific and sensitive analytical method.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of this compound. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places).

This high accuracy allows for the determination of the exact mass of the molecule. From the exact mass, a unique elemental formula can be calculated. This is a critical step in structure confirmation, as it can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C10H15NO2), the theoretical exact mass of its protonated molecule ([M+H]+) can be calculated. An experimental measurement using HRMS that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the presence of the compound and confirms its elemental formula.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Chemical Formula C10H15NO2
Ionization Mode Electrospray Ionization (ESI), Positive
Adduct [M+H]+
Theoretical Exact Mass 182.1181
Measured Exact Mass 182.1179
Mass Error (ppm) -1.1

This level of mass accuracy is invaluable in research for confirming the identity of synthesized compounds, identifying metabolites, and characterizing impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and dynamic properties of this compound. While standard ¹H and ¹³C NMR are used for initial characterization, advanced techniques offer deeper insights. derpharmachemica.comajchem-a.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form, which is crucial for understanding its physicochemical properties. Unlike solution NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous states. nih.gov This is particularly important as different solid forms can have different stabilities and dissolution rates. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing information on the local environment of each atom.

Flow NMR and microcoil NMR are valuable techniques for the analysis of small sample volumes and for high-throughput screening (HTS) of compound libraries. harvard.edunih.govnih.gov Flow NMR allows for the continuous monitoring of reactions, which can be applied to study the synthesis or degradation of this compound in real-time. asahilab.co.jp Microcoil NMR probes significantly enhance sensitivity for mass-limited samples, making it possible to obtain high-quality spectra from very small amounts of material, which is advantageous in early-stage research where compound availability may be limited.

A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques can overcome this by dramatically increasing the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude. nih.gov Parahydrogen-induced polarization (PHIP) is one such technique that can be applied to molecules with unsaturated precursors. nih.govrsc.orgacs.orgnih.govberkeley.edu For a compound like this compound, a synthetic precursor with an unsaturated bond could potentially be hydrogenated with parahydrogen to generate a hyperpolarized product, enabling highly sensitive NMR studies. nih.gov Another approach is dynamic nuclear polarization (DNP), which can also provide significant signal enhancements. rsc.org These techniques open the door to studying the compound at very low concentrations or in complex mixtures where traditional NMR would fail. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of chemical compounds in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites in biological samples. For a compound like this compound, LC-MS/MS would be the method of choice for studying its metabolic fate in preclinical research models.

In a typical workflow, a biological sample (e.g., plasma, urine, or tissue homogenate) would be processed and injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

For instance, research on a library of benzylidene cyclopentenedione (B8730137) derivatives utilized ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for their characterization. northwestern.edunih.gov This study highlighted the use of different ionization techniques, such as atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI), to achieve optimal sensitivity. northwestern.edunih.gov A detailed MS fragmentation study was crucial for confirming the structures of the compounds and differentiating between positional isomers. northwestern.edunih.gov

A hypothetical LC-MS/MS method for this compound and its potential metabolites could involve the following parameters:

ParameterExample Condition
LC System UHPLC
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ions (Q3) Hypothetical fragments resulting from the loss of the cyclopentyl group or ring opening

This table represents a hypothetical set of starting conditions for method development.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be invaluable for profiling volatile impurities from its synthesis or degradation products. For example, in the study of feijoa peels, GC-MS was used to create an unbiased profile of 151 compounds, which led to the identification of bioactive compounds like 4-cyclopentene-1,3-dione. nih.gov

For impurity analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the gas chromatograph. The compounds are vaporized and separated in a capillary column. The mass spectrometer then provides mass spectra of the separated impurities, allowing for their identification and quantification.

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with mass spectrometry (MS) provides a powerful platform for unambiguous structure elucidation. While direct NMR-MS coupling is less common in routine analysis, the use of both techniques provides orthogonal data that is critical for structural validation, especially for novel compounds or unexpected reaction products. northwestern.edu

NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS provides accurate mass and fragmentation data. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to determine the precise arrangement of atoms. nih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The combination of these data sets would leave no ambiguity in the structural assignment.

Development of Bioanalytical Methods for Research Samples

The development of robust bioanalytical methods is crucial for understanding the behavior of a research compound in biological systems.

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest from complex biological matrices.

Protein Precipitation (PPT): This is a simple and common method for removing proteins from plasma or serum samples. An organic solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate the proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It is effective for cleaning up samples and can provide a concentration step.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences. It offers a high degree of selectivity and can handle a wide range of sample volumes.

The selection of the appropriate technique would depend on the physicochemical properties of this compound and the specific biological matrix.

MatrixRecommended Preparation TechniqueRationale
Plasma/Serum Protein Precipitation or Liquid-Liquid ExtractionEfficient removal of proteins and lipids.
Urine Dilute-and-shoot or Solid-Phase Extraction"Dilute-and-shoot" is simple if sensitivity is adequate; SPE can be used for concentration and cleanup.
Tissue Homogenates Homogenization followed by PPT and/or SPERequires initial homogenization to release the compound, followed by cleanup steps.
Cell Lysates Similar to tissue homogenates, often involving cell lysis buffers followed by PPT or SPE.Ensures release of intracellular compound and removal of cellular debris.

Once a bioanalytical method is developed, it must be validated to ensure it is reliable for its intended purpose. In a research context, the validation may be less stringent than for clinical applications but should still assess key parameters.

A validated RP-HPLC method for the simultaneous quantification of quercetin (B1663063) and piperine (B192125) in nanostructured lipid carriers demonstrated good specificity, accuracy (>90%), and precision (%RSD < 2%). nih.gov Similarly, a validated method for piperine in various formulations was found to be specific, linear, and precise. ijper.org

The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

An example of validation results for a hypothetical bioanalytical method for this compound is presented below:

Validation ParameterAcceptance Criteria (Typical for Research)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy Mean value should be within ± 20% of the nominal value.
Precision Coefficient of variation (%CV) should not exceed 20%.
Linearity Correlation coefficient (r²) ≥ 0.99.
Stability (e.g., Freeze-Thaw, Bench-Top) Analyte response should be within ± 20% of the initial concentration.

By employing these advanced analytical methodologies and adhering to rigorous validation principles, researchers can obtain high-quality data to thoroughly investigate the properties and behavior of this compound.

Automation and Miniaturization of Analytical Procedures for High-Throughput Research

The evolution of chemical research, particularly in the discovery and development of novel compounds, has been significantly propelled by the adoption of automation and miniaturization in analytical procedures. These advanced methodologies are critical for high-throughput screening (HTS), a process that allows for the rapid assessment of large chemical libraries. researchgate.netnih.gov For a compound such as this compound, which belongs to the piperidine-2,6-dione class of molecules, these technologies enable efficient and cost-effective research. The core advantages of this approach include increased sample throughput, enhanced data quality and reproducibility, and reduced consumption of reagents and samples. researchgate.netacs.org

The integration of robotics, microfluidics, and sophisticated data analysis software forms the backbone of modern high-throughput research. acs.orgnih.gov Automated liquid handling robots, for instance, are capable of dispensing nanoliter volumes with high precision, which is difficult to achieve manually, thus minimizing experimental variability. researchgate.net This level of automation is crucial when screening extensive libraries that may contain thousands of compounds. nih.govupenn.edu

High-Throughput Screening (HTS) Platforms

High-throughput screening platforms are complex, integrated systems designed to perform a large number of automated tests. researchgate.netnih.gov These platforms typically consist of robotic arms that transport microplates between various stations, including liquid handlers, plate readers, and incubators. nih.gov The use of standardized microplates, often in 384- or 1536-well formats, allows for the parallel processing of numerous samples. nih.goviu.edu

For the analysis of this compound and its analogs, these platforms can be configured to perform a wide range of assays. For example, enzymatic assays to determine inhibitory activity or cell-based assays to assess biological responses can be automated. researchgate.netnih.gov The data generated from these screens, such as IC50 values or changes in cellular markers, are captured and analyzed using specialized software, facilitating the identification of promising compounds. acs.org

Robotic System ComponentFunction in High-Throughput AnalysisKey Advantages
Liquid Handling Robots Precise dispensing of reagents, compounds, and cell suspensions into microplates.High accuracy and reproducibility, reduction of manual error, conservation of materials. researchgate.net
Plate Handlers Automated transport of microplates between different instruments within the HTS system.Increased throughput, continuous operation without manual intervention. nih.gov
Multilabel Plate Readers Detection of various signals such as absorbance, fluorescence, and luminescence from assays.Versatility in assay types, rapid data acquisition for entire plates. iu.edu
Automated Incubators Controlled environment for cell culture and time-dependent assays.Consistent and reproducible incubation conditions, integration into automated workflows.
Data Management Software Control of robotic components, data acquisition, analysis, and storage.Centralized control, automated data processing, and robust data management. nih.gov

Miniaturization and Microfluidics (Lab-on-a-Chip)

Miniaturization, particularly through the use of microfluidic or "lab-on-a-chip" technologies, offers a paradigm shift in analytical chemistry. nih.govelveflow.com These devices integrate multiple laboratory functions onto a single chip, with channel dimensions in the micrometer range. nih.govelveflow.com The manipulation of fluids at this scale provides several advantages, including significantly reduced sample and reagent volumes, faster analysis times due to shorter diffusion distances, and the potential for high levels of parallelization. nih.gov

In the context of research on this compound, microfluidic systems can be employed for a variety of analytical tasks. For instance, droplet-based microfluidics can encapsulate single cells or molecules in picoliter-volume droplets, creating millions of individual reactors for high-throughput screening. nih.gov This technology is particularly useful for single-molecule studies and for screening large compound libraries against biological targets with high resolution. nih.govrsc.org Furthermore, the ability to perform rapid heating and cooling on-chip allows for more efficient chemical reactions and analyses. elveflow.com

Microfluidic ApplicationDescriptionRelevance to this compound Research
Droplet-Based Screening Encapsulation of reactions in discrete picoliter to nanoliter droplets within an immiscible carrier fluid.Enables ultra-high-throughput screening of compound libraries against enzymes or cells with minimal reagent consumption. nih.gov
On-Chip Electrophoresis Separation of molecules based on their electrophoretic mobility in microchannels.Rapid and high-resolution analysis of compound purity and interactions with biological macromolecules.
Gradient Generation Creation of stable concentration gradients of compounds within a microfluidic device.Allows for the study of dose-dependent effects on cells or biomolecules in a single experiment.
Cell-Based Assays Culture and analysis of cells in a controlled microenvironment.Provides a more physiologically relevant context for assessing the biological activity of the compound. nih.gov

Automated Flow Chemistry and In-line Analysis

Automated flow chemistry systems provide a powerful platform for the synthesis and subsequent analysis of chemical compounds in a continuous process. syrris.comsoci.org In this approach, reagents are pumped through a network of tubes and reactors where chemical transformations occur. uc.ptethernet.edu.et The integration of in-line analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for real-time reaction monitoring and optimization. soci.org

For research involving this compound, automated flow chemistry can be utilized to rapidly synthesize a library of derivatives by systematically varying the starting materials and reaction conditions. syrris.com The seamless coupling of synthesis and analysis accelerates the discovery of structure-activity relationships, as the properties of each new compound are determined almost instantaneously. syrris.com This approach not only enhances the efficiency of the research process but also improves safety, particularly when dealing with hazardous reagents or intermediates. ethernet.edu.et

Theoretical Chemistry and Mechanistic Insights into 4 Cyclopentylpiperidine 2,6 Dione Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

A thorough understanding of the chemical behavior of 4-Cyclopentylpiperidine-2,6-dione would necessitate a suite of quantum chemical calculations. These computational methods provide insights into the molecule's electronic properties, stability, and propensity to react in specific ways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized around the nitrogen atom and the carbonyl oxygen atoms, suggesting these as potential sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon atoms, marking them as susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap would imply higher reactivity.

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map would visually represent the charge distribution within the this compound molecule. This map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) would indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (typically colored blue) would highlight electron-deficient areas susceptible to nucleophilic attack, such as the hydrogen atom attached to the nitrogen and the carbonyl carbons. The cyclopentyl group, being a non-polar hydrocarbon moiety, would be expected to have a relatively neutral potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding and electronic delocalization within this compound. This analysis would quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the carbonyl groups (n -> π* interactions). The strength of these interactions, measured by the second-order perturbation energy (E(2)), would provide a measure of the stability conferred by this delocalization. Significant delocalization would contribute to the stability of the piperidine-2,6-dione ring system.

Interactive Table: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOHypothetical E(2) (kcal/mol)Implication
LP (O)π* (C=O)35.0Strong delocalization, indicating resonance stabilization of the amide bond.
LP (N)π* (C=O)45.0Significant delocalization, contributing to the planarity and stability of the imide group.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms.

Intrinsic Reaction Coordinate (IRC) Calculations

To understand the course of a chemical reaction involving this compound, such as its synthesis or degradation, Intrinsic Reaction Coordinate (IRC) calculations would be essential. An IRC calculation follows the reaction path from the transition state to the reactants and products, confirming that the identified transition state indeed connects the desired species. This method provides a detailed picture of the geometric changes that occur throughout the reaction, offering insights into the bond-breaking and bond-forming processes. For example, in a hydrolysis reaction, an IRC calculation could trace the path of a water molecule as it attacks a carbonyl carbon, proceeds through a tetrahedral intermediate, and ultimately leads to the opening of the piperidine (B6355638) ring.

Transition State Localization and Characterization

The elucidation of reaction mechanisms at a molecular level hinges on the identification and characterization of transition states—the transient, high-energy species that connect reactants and products. For a molecule like this compound, which possesses reactive sites at the imide nitrogen and the carbonyl carbons, computational methods such as Density Functional Theory (DFT) are invaluable for mapping out potential reaction pathways.

DFT calculations can be employed to locate the transition state structures for various reactions, such as N-alkylation, hydrolysis of the imide bond, or enolate formation at the alpha-carbon. The process involves optimizing the geometry of the proposed transition state and then performing a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the study of related piperidine-2,6-dione derivatives, DFT has been used to investigate cycloaddition reactions. The activation barriers, which are the energy differences between the reactants and the transition state, can be calculated to predict the feasibility of a reaction. For example, a study on the cycloaddition reaction between methyleneketene and 5-methylene-1,3-dioxan-4,6-dione calculated activation barriers at the B3LYP/6-31G* level of theory to be as low as 0.25 kcal/mol for certain pathways, indicating a highly favorable reaction nih.gov. While not specific to this compound, this illustrates the type of quantitative data that can be obtained.

Table 1: Hypothetical Transition State Analysis for a Reaction of a Piperidine-2,6-dione Derivative (Note: This table is illustrative and based on typical data from computational studies of related compounds, as direct data for this compound is not available in the searched literature.)

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Number of Imaginary Frequencies
N-H DeprotonationDFT (B3LYP/6-311+G(d,p))12.51
Carbonyl AdditionDFT (M06-2X/6-311+G(d,p))25.81
Enolate FormationDFT (B3LYP/6-311+G(d,p))18.21

Solvent Effects Modeling on Reaction Pathways

Chemical reactions are seldom carried out in the gas phase; the surrounding solvent can significantly influence reaction rates and equilibria. Computational chemistry accounts for these effects through various solvent models. These are broadly categorized into implicit and explicit models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the electronic structure and energy of the solute.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing reaction mechanisms in protic solvents like water or alcohols.

For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in reactions involving charge separation in the transition state. For example, the hydrolysis of the imide ring would likely be accelerated in polar, protic solvents that can stabilize the charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions.

Intermolecular Interaction Analysis

The biological activity and physical properties of a molecule are governed by its intermolecular interactions. For this compound, these interactions are multifaceted, involving hydrogen bonding, van der Waals forces, and potentially pi-stacking if interacting with aromatic systems.

Hydrogen Bonding Networks and Energetic Analysis

The glutarimide (B196013) moiety of this compound contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygens). This allows the molecule to form robust hydrogen bonding networks with itself (in the solid state) or with other molecules, such as water or protein residues.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these hydrogen bonds by examining the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor bond. The energy of these interactions can be estimated through various computational approaches, including DFT and molecular mechanics force fields. In related piperidine derivatives, DFT studies have been used to analyze intermolecular hydrogen bonding in the crystal structure libretexts.org.

Van der Waals and Pi-stacking Interactions

While the piperidine-2,6-dione ring itself is not aromatic, it can participate in interactions with aromatic residues in proteins. These can include van der Waals contacts and potentially weaker n→π* interactions, where a lone pair from a carbonyl oxygen interacts with the π-system of an aromatic ring libretexts.org. The cyclopentyl group can also have favorable interactions with aromatic side chains through C-H/π interactions. The energetic contributions of these interactions can be dissected using energy decomposition analysis methods based on quantum mechanical calculations.

Ligand-Protein Interaction Energetics and Hotspot Identification (Computational)

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand like this compound to a protein target. Docking algorithms can predict the preferred binding orientation of the ligand in the protein's active site, while MD simulations can provide insights into the dynamic stability of the ligand-protein complex and the energetics of the interaction.

The binding free energy of the ligand-protein complex can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods estimate the free energy by combining molecular mechanics energy terms with a continuum solvation model.

Furthermore, computational methods can identify "hotspots" in the binding interface—residues that contribute most significantly to the binding affinity. This is often achieved by performing computational alanine (B10760859) scanning, where key residues are mutated to alanine in silico, and the change in binding free energy is calculated. While specific data for this compound is not available, studies on related glutarimide-containing ligands for the cereblon (CRBN) E3 ligase have shown that the glutarimide ring forms crucial hydrogen bonds within a conserved tri-tryptophan pocket nih.gov.

Table 2: Illustrative Ligand-Protein Interaction Energy Decomposition (Note: This table is hypothetical and demonstrates the type of data obtained from MM/GBSA analysis of a ligand-protein complex.)

Interaction TypeEnergy Contribution (kcal/mol)
Van der Waals Energy-35.2
Electrostatic Energy-18.5
Polar Solvation Energy+20.1
Nonpolar Solvation Energy-4.8
Total Binding Free Energy -38.4

Conformational Analysis and Energy Landscapes

Computational methods can be used to explore the conformational energy landscape of the molecule. This involves performing a systematic or stochastic conformational search to identify low-energy conformers. The relative energies of these conformers can then be calculated using quantum mechanics or molecular mechanics.

The results of a conformational analysis can be visualized as a potential energy surface, where the energy of the molecule is plotted as a function of one or more conformational degrees of freedom (e.g., dihedral angles). This landscape reveals the most stable conformations (local minima) and the energy barriers between them (saddle points). Studies on drug-like molecules have shown that they often bind to proteins in conformations that are not their global minimum energy state, with strain energies of up to 9 kcal/mol being tolerated nih.gov. Understanding the conformational preferences and the energetic cost of adopting a specific "bioactive" conformation is therefore crucial in drug design. For cyclohexane, the chair conformation is the most stable, and substituents prefer to occupy the equatorial position to minimize steric strain maricopa.edu. This principle would also apply to the piperidine ring in this compound.

Global Minimum Conformer Searching and Local Minima Characterization

The conformational landscape of this compound is primarily determined by the geometry of the six-membered piperidine-2,6-dione ring and the orientation of the equatorial or axial 4-cyclopentyl substituent. The piperidine ring itself is known to adopt a chair conformation as its most stable form. researchgate.netacs.org However, the presence of the dione (B5365651) functionality and the substituent at the C4 position introduces complexities.

For the piperidine-2,6-dione (glutarimide) ring, the chair conformation remains the most probable global minimum. In this conformation, the bulky cyclopentyl group at the C4 position would strongly prefer an equatorial orientation to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

Computational studies on similar 4-substituted piperidine derivatives confirm the preference for a chair conformation with the substituent in the equatorial position. researchgate.net In addition to the global minimum chair conformation, other local minima such as twist-boat conformations are possible, though they are generally higher in energy. researchgate.net For the parent piperidine, skew conformations have been calculated to be 14 to 22 kJ mol⁻¹ higher in energy than the chair forms. acs.org The presence of the sp² hybridized carbonyl carbons in the piperidine-2,6-dione ring can also influence the ring's flexibility and the energy barriers between conformers.

A systematic search for the global minimum conformer of this compound would involve computational methods like molecular mechanics or density functional theory (DFT) to explore the potential energy surface. The search would consider the puckering of the piperidine ring, the orientation of the cyclopentyl group, and the rotation around the C4-cyclopentyl bond. The resulting conformers would be optimized and their relative energies calculated to identify the global minimum and nearby local minima.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis, as specific data for this compound is not available.

ConformerCyclopentyl PositionPiperidine Ring ConformationRelative Energy (kcal/mol)
1 EquatorialChair0.0 (Global Minimum)
2 AxialChair> 5.0
3 EquatorialTwist-Boat~ 4.0 - 6.0
4 AxialTwist-Boat> 8.0

Potential Energy Surface Scans

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. longdom.org For this compound, PES scans are crucial for understanding the energy barriers between different conformers, particularly for the chair-to-chair ring inversion and the rotation of the cyclopentyl substituent.

A PES scan of the ring inversion process would typically involve constraining one of the dihedral angles of the piperidine ring and calculating the energy at each step. This would reveal the transition state, which is expected to be a half-chair or boat-like conformation, and the energy barrier for the inversion. For the parent piperidine, the rate of conversion between the two chair isomers is extremely fast under atmospheric conditions. acs.org

Another important PES scan would involve the rotation around the bond connecting the cyclopentyl group to the piperidine ring. This would identify the most stable rotational conformer and the energy barriers to rotation. The interaction between the hydrogens on the cyclopentyl ring and the piperidine ring would be the primary determinant of these rotational barriers.

Computational studies on similar systems, like thalidomide (B1683933), which contains a glutarimide ring, have used PES calculations to understand enantiomerization pathways. researchgate.net These studies highlight the importance of identifying transition states on the PES to determine reaction rates and mechanisms. researchgate.net For this compound, PES scans could elucidate the pathways for any potential racemization or epimerization at the C4 position.

Temperature Effects on Conformational Dynamics and Population Distribution

The distribution of conformers of a molecule is dependent on temperature. At higher temperatures, there is sufficient thermal energy to overcome the energy barriers between different conformations, leading to a more dynamic system and a higher population of less stable conformers.

For this compound, as the temperature increases, the population of the higher-energy axial and twist-boat conformers would increase, as dictated by the Boltzmann distribution. Studies on the parent piperidine have shown that while the equatorial conformer is dominant at room temperature (298 K), the population of the axial conformer increases with temperature. acs.org

Table 2: Predicted Temperature Effects on Conformer Population for a Generic 4-Substituted Piperidine System This table illustrates the general trend of temperature effects on conformational equilibrium and is based on data for the parent piperidine. acs.org

Temperature (K)% Equatorial Conformer% Axial Conformer
200~82%~18%
298~73%~27%
400~67%~33%

This dynamic behavior can be studied using molecular dynamics simulations, which simulate the movement of atoms over time at a given temperature. Such simulations would provide insights into the frequencies of conformational transitions and the average lifetime of each conformer. Experimental techniques like variable-temperature NMR spectroscopy could also be used to probe the conformational dynamics and the changes in population distribution with temperature. Studies on piperidine have utilized variable temperature neutron powder diffraction to observe the smooth expansion of the unit cell with increasing temperature, indicating the absence of phase transitions over a certain range. nih.gov

Future Research Directions and Emerging Applications of 4 Cyclopentylpiperidine 2,6 Dione

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of glutarimide (B196013) derivatives can be challenging due to issues like hydrolytic instability and the acidity of the glutarimide N-H proton, which can limit their compatibility with various chemical reactions. acs.org Overcoming these hurdles requires the development of innovative and efficient synthetic strategies.

Recent advancements in organic synthesis have highlighted the power of photocatalysis and electrocatalysis to forge chemical bonds under mild conditions. These methods offer a promising alternative to traditional synthetic routes that often require harsh reagents and multiple steps. thieme-connect.com

A significant development is the use of nickel-mediated electrocatalytic cross-coupling to create C-C bonds with the glutarimide core. thieme-connect.com Researchers have demonstrated a single-step method for the cross-coupling of an α-bromoglutarimide with various (hetero)aryl halides. thieme-connect.com This electrocatalytic approach is robust, tolerates air and moisture, and has been successfully scaled up using a recirculating flow reactor, underscoring its potential for large-scale synthesis. thieme-connect.com The reaction's success is critically dependent on the presence of nickel, a ligand, and electricity. thieme-connect.com Applying such electrocatalytic methods to precursors of 4-Cyclopentylpiperidine-2,6-dione could provide a more direct and efficient synthetic pathway.

Parameter Description Significance Reference
Catalyst Nickel(II) chloride hexahydrate with a 2,2'-bipyridine (B1663995) ligandEnables the crucial cross-coupling reaction under electrochemical conditions. thieme-connect.com
Method Electrocatalytic Glutarimide Cross-Coupling (GCC)Provides a single-step, robust method for forming C3(sp3)–C(sp2) bonds. thieme-connect.com
Key Feature Use of an inexpensive α-bromoglutarimide precursorEnhances the cost-effectiveness and accessibility of the synthesis. thieme-connect.com
Scalability Demonstrated on both gram-scale (batch) and decagram-scale (flow)Highlights the industrial applicability of the methodology. thieme-connect.com

Nature provides a vast blueprint for the synthesis of complex molecules. The discovery of glutarimide-containing polyketides, such as gladiofungin, from bacteria like Burkholderia gladioli points towards the potential of biocatalysis. mdpi.com The biosynthesis of these compounds involves conserved gene clusters that can be harnessed for the production of novel derivatives. mdpi.com

Genomic mining combined with pathway engineering, such as promoter insertion and heterologous expression, has been successfully used to activate "silent" biosynthetic gene clusters (BGCs) to produce new glutarimide-containing analogs. mdpi.com This strategy could be adapted to produce this compound or its precursors. By identifying and engineering the appropriate polyketide synthase (PKS) and other biosynthetic enzymes, it may be possible to develop a fermentation-based production route. Such biocatalytic cascades could offer a highly selective and environmentally friendly method for synthesizing complex glutarimide structures.

Microfluidic and continuous flow technologies are transforming chemical synthesis from traditional batch processes to more controlled, efficient, and scalable methods. mdpi.comnih.gov These technologies offer superior heat and mass transfer, improved process control and safety, and the ability to integrate real-time analysis and purification steps. nih.gov

For the synthesis of glutarimide derivatives, continuous flow chemistry has already shown significant advantages. For instance, a decagram-scale synthesis of a C-C linked glutarimide was achieved using a recirculating flow reactor, demonstrating the scalability of such processes. thieme-connect.com Flow chemistry allows for the continuous synthesis of target compounds under controlled and mild conditions, often leading to higher yields and purity compared to batch methods. mdpi.comorganic-chemistry.org The use of microfluidic devices, which offer precise control over reaction parameters at the micro-scale, could further optimize the synthesis of this compound, enabling rapid reaction screening and process development. mdpi.comnih.gov This approach is particularly advantageous for managing potentially hazardous reagents and for the production of nanoparticles for drug delivery applications. organic-chemistry.orgmdpi.com

Technology Advantages for Glutarimide Synthesis Example Application References
Continuous Flow Chemistry Improved reaction rates, higher yields, enhanced safety, scalability.Efficient synthesis of hydroxamic acids and successful scale-up of glutarimide cross-coupling reactions. thieme-connect.comorganic-chemistry.org
Microfluidics Precise control over fluid manipulation, enhanced mixing, high reproducibility, suitability for nanoparticle synthesis.Fabrication of drug carriers like microparticles and nanoparticles with controlled size and morphology. mdpi.comnih.govmdpi.com

Discovery and Validation of Unconventional Biological Targets

While some glutarimide-based drugs are known to act as "molecular glue" degraders by interacting with the E3 ubiquitin ligase Cereblon (CRBN), there is growing evidence for CRBN-independent activities. acs.orgnih.gov Exploring these unconventional biological targets is a key area for future research on this compound.

Phenotypic screening, which assesses the effects of a compound on cell morphology or function, is a powerful tool for discovering novel mechanisms of action without a preconceived target. Early investigations into thalidomide (B1683933) derivatives revealed phenotypic functions, such as immunomodulatory effects, that were independent of CRBN engagement. acs.org More recent studies have shown that certain glutarimide derivatives can inhibit the production of pro-inflammatory cytokines like TNFα, even when modified to prevent CRBN binding. acs.org

A systematic phenotypic screening of this compound across a diverse range of cell lines and disease models could uncover unexpected therapeutic applications. For example, some glutarimide derivatives have shown antiproliferative activity against various cancer cell lines and even antibacterial properties. nih.gov Such screens could identify novel activities and provide starting points for target identification and validation, potentially expanding the therapeutic scope of this compound beyond the established pathways of other glutarimides.

Screening Approach Potential Outcomes for this compound Supporting Evidence from Glutarimide Analogs References
Anti-proliferative Assays Identification of activity against specific cancer cell lines.Certain glutarimide derivatives exhibit cytotoxicity towards HeLa, K562, and MDA-MB-453 cancer cell lines. nih.gov
Immunomodulation Assays Discovery of effects on cytokine production or immune cell function.N-alkylated glutarimide derivatives retain TNFα inhibitory effects despite abolished CRBN interaction. acs.org
Antimicrobial Screens Uncovering activity against pathogenic bacteria.Some glutarimide derivatives show inhibitory activity against Gram-positive bacteria like Bacillus cereus. nih.gov
Cell Migration Assays Identification of potential anti-metastatic properties.Glutarimide-containing polyketides have been shown to inhibit tumor cell migration. nih.gov

The mechanism of action of many immunomodulatory imide drugs (IMiDs) involves the targeted degradation of proteins that are otherwise considered "undruggable." nih.gov This unique capability makes glutarimide derivatives like this compound attractive candidates for the study and potential treatment of rare diseases, many of which are caused by the dysfunction of a single protein.

By acting as molecular glues, these compounds can facilitate the interaction between an E3 ligase and a target protein (a "neosubstrate"), leading to the protein's ubiquitination and subsequent degradation. nih.gov This approach could be used to target proteins that cause rare genetic disorders for which no conventional small molecule inhibitors exist. Research in this area would involve screening this compound in cellular or animal models of rare diseases to identify new therapeutic opportunities. The exploration of its ability to induce the degradation of novel neosubstrates could pave the way for treatments for conditions driven by aberrant proteins that currently lack effective therapies.

Repurposing Strategies via Advanced Computational Prediction

Drug repurposing, or finding new therapeutic uses for existing compounds, is a time and cost-effective strategy in drug development. longdom.orgnih.gov For a compound like this compound, computational methods are the key to unlocking its repurposing potential. These approaches leverage vast datasets of genomic, proteomic, and chemical information to predict new drug-target interactions. nih.govannualreviews.org

Knowledge-based repurposing is a primary strategy where existing data on the compound's structure, known targets of similar glutarimide derivatives, and their associated biological pathways are used to build predictive models. nih.govresearchgate.net For instance, given that the glutarimide core is crucial for the activity of immunomodulatory drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ubiquitin ligase, computational models can screen for other potential targets of this compound that might share structural or electronic similarities with CRBN's binding pocket. nih.govbohrium.comnih.gov

Target-based and pathway-based approaches would involve in silico screening of this compound against large libraries of protein targets or mapping its predicted effects across various signaling pathways. nih.gov By analyzing protein structures and biological networks, researchers can identify potential new diseases where the compound might be effective. annualreviews.org Deep learning, a subset of artificial intelligence, has revolutionized this process by enabling the analysis of highly complex datasets to predict drug-target interactions (DTIs) with greater accuracy. longdom.org These models can identify subtle patterns in molecular structures and biological data that are not apparent through traditional analysis, thereby generating novel, testable hypotheses for repurposing this compound. longdom.orgmdpi.com

Table 1: Computational Repurposing Strategies for this compound

StrategyDescriptionPotential Application to this compoundSupporting Technologies
Knowledge-Based Repurposing Utilizes existing data on drug targets, chemical structures, and pathways to predict new uses. nih.govresearchgate.netPredicting new targets based on its glutarimide scaffold and similarity to known Cereblon modulators. nih.govnih.govData Mining, Cheminformatics, Literature Analysis.
Target-Based Screening Involves docking the compound's 3D structure into a large database of protein targets to predict binding affinity. nih.govScreening against a panel of E3 ligases or other enzymes to identify novel interactions beyond Cereblon.Molecular Docking, Virtual High-Throughput Screening (vHTS).
Pathway/Network Analysis Integrates information on signaling pathways and protein-protein interaction networks to predict a drug's mechanism of action. nih.govIdentifying potential therapeutic areas (e.g., oncology, immunology) by predicting the compound's impact on disease-related pathways.Systems Biology, Network Pharmacology, AI/Machine Learning.
Deep Learning Prediction Uses complex neural networks to analyze vast biological and chemical data to predict drug-target interactions and activities. longdom.orgIdentifying non-obvious therapeutic opportunities by uncovering complex patterns in the compound's structure and its predicted biological effects.Deep Neural Networks (DNNs), Graph Neural Networks (GNNs).

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling for Synthesis Retrosynthesis and Reaction Outcomes

Generative Models for De Novo Compound Generation and Library Design

Generative models represent one of the most exciting applications of AI in drug discovery, enabling the de novo design of entirely new molecules. nih.govarxiv.org These models can be trained on a dataset of known active molecules (e.g., existing glutarimide-based drugs) and then prompted to generate novel compounds that share desirable characteristics but have different core structures. nih.govnih.gov

For this compound, a generative model could be used to design a library of novel analogs. The model would learn the essential features of the glutarimide pharmacophore and then generate new molecules that retain these features while exploring diverse chemical space by modifying the cyclopentyl group or other positions on the piperidine (B6355638) ring. researchgate.net Techniques like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) using SMILES strings are common. nih.govarxiv.org In a GAN, a "generator" network creates new molecular structures, while a "discriminator" network, trained on real molecules, tries to distinguish the fakes, forcing the generator to produce increasingly realistic and chemically valid compounds. nih.govmdpi.com This approach can rapidly produce vast virtual libraries of novel this compound derivatives, which can then be computationally screened for desired properties like target affinity and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Automated Synthesis Planning and Optimization through Robotic Systems

The integration of AI with robotic systems is creating fully automated platforms for chemical synthesis. nih.govoxfordglobal.com These systems can translate a synthesis plan, often generated by a retrosynthesis AI, into a series of actions performed by a robot. sciencedaily.com This includes tasks like precise liquid handling, controlling reaction temperature, and purifying the final product. pharmiweb.com

Table 2: AI and Machine Learning in the Development of this compound Analogs

TechnologyApplicationSpecific Use for this compoundKey AI/ML Models
Retrosynthesis Prediction Designing efficient synthetic routes for target molecules. chemcopilot.comProposing multi-step synthesis pathways for novel, complex derivatives of the parent compound. chemrxiv.orgTransformer models, Seq2Seq, Graph-based networks. mit.eduarxiv.org
Generative Models De novo design of novel molecular structures with desired properties. nih.govarxiv.orgGenerating a diverse library of new analogs by modifying the cyclopentyl moiety or other positions to explore new chemical space. researchgate.netGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs). arxiv.orgmdpi.com
Automated Synthesis Using robotics controlled by AI to physically perform chemical synthesis and optimization. nih.govsciencedaily.comHigh-throughput synthesis of a designed library of analogs and autonomous optimization of reaction conditions for lead candidates. pharmiweb.comBayesian Optimization, Reinforcement Learning.

Development of Chemical Biology Tools and Probes

To understand how a compound like this compound functions within a cell, it is essential to identify its direct molecular targets. Chemical biology probes are indispensable tools for this purpose. These are modified versions of the parent compound that carry a tag—such as a biotin (B1667282) molecule or a fluorescent dye—allowing for the visualization or isolation of the compound and its binding partners. nih.gov

Design of Biotinylated or Fluorescent Probes for Target Engagement Studies in Cells

Creating a chemical probe from this compound would involve its synthesis with a chemically reactive handle or a linker attached, typically at a position that does not interfere with its biological activity. This modified compound can then be conjugated to a reporter tag.

Biotinylated Probes: Biotin is a vitamin that binds with extremely high affinity to the protein streptavidin. A biotinylated version of this compound could be introduced to cell lysates. The probe will bind to its target protein(s). Subsequently, streptavidin-coated beads can be used to "pull down" the entire probe-target complex. The captured proteins can then be identified using mass spectrometry. This is a classic and powerful method for target deconvolution. The synthesis of biotinylated probes based on glutarimide structures has been successfully used to identify their target proteins. nih.gov

Fluorescent Probes: A fluorescent dye could be attached to this compound. This allows researchers to visualize the compound's location within a cell using fluorescence microscopy, providing clues about its site of action. Furthermore, fluorescent probes are critical for developing quantitative binding assays, such as fluorescence polarization, to measure how strongly the compound engages its target directly in a cellular environment.

The design of these probes is a careful balancing act. The addition of the linker and tag must not abolish the compound's ability to bind its target. Therefore, computational docking models, similar to those used in drug design, can be employed to predict the optimal point of attachment on the this compound structure to minimize steric hindrance and preserve the key binding interactions.

Table 3: Chemical Probes Based on this compound

Probe TypeTagPrimary ApplicationExample Methodology
Affinity Probe BiotinTarget IdentificationThe biotinylated compound is incubated with cell lysate, followed by pulldown with streptavidin beads and identification of bound proteins by mass spectrometry.
Imaging Probe Fluorescent Dye (e.g., Fluorescein, Rhodamine)Subcellular LocalizationThe fluorescent compound is added to live or fixed cells, and its distribution is observed using a fluorescence microscope to determine where it accumulates.
Target Engagement Probe FluorophoreQuantitative Binding MeasurementMeasuring changes in fluorescence properties (e.g., fluorescence polarization) upon binding to a target protein to quantify the binding affinity in solution.

Photoaffinity Labels for Covalent Target Capture and Proteomic Analysis

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This method involves the use of a chemical probe that, upon photoactivation, forms a covalent bond with its target protein, enabling subsequent identification through proteomic analysis. The this compound scaffold can be strategically modified to create such photoaffinity labels.

A typical photoaffinity probe based on this scaffold would incorporate three key features: the this compound core for target recognition, a photoreactive group, and a bioorthogonal handle for downstream analysis.

Table 1: Components of a Hypothetical Photoaffinity Probe Based on this compound

ComponentFunctionExample Moieties
Recognition Element Binds to the target protein.This compound
Photoreactive Group Forms a covalent bond with the target upon UV irradiation.Diazirine, Aryl Azide (B81097), Benzophenone
Bioorthogonal Handle Enables detection and enrichment of the labeled protein.Alkyne, Azide (for Click Chemistry)

The choice of the photoreactive group is critical for successful photoaffinity labeling. Diazirines are often favored due to their small size and the generation of highly reactive carbenes upon photoactivation, which can insert into a wide range of C-H and heteroatom-H bonds in close proximity to the binding site. nih.govdntb.gov.ua

The general workflow for a photoaffinity labeling experiment using a this compound-based probe would involve:

Incubation of the probe with a cellular lysate or intact cells.

Photoactivation with UV light to induce covalent cross-linking to the target protein(s).

Lysis of the cells (if applicable) and attachment of a reporter tag (e.g., biotin or a fluorescent dye) to the probe's bioorthogonal handle via click chemistry.

Enrichment of the covalently labeled proteins (e.g., using streptavidin beads if a biotin tag is used).

Identification of the captured proteins by mass spectrometry-based proteomics.

This approach can provide direct evidence of target engagement and can be invaluable for elucidating the mechanism of action of compounds built on the this compound scaffold.

Principles of PROTACs and Molecular Glues Applied to Piperidinedione Scaffolds

Targeted protein degradation (TPD) has emerged as a novel therapeutic paradigm that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govsci-hub.se Two major classes of small molecules that induce TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The piperidine-2,6-dione scaffold is a key component of a well-known class of molecular glues.

Molecular Glues: These are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. nih.govcas.org The classic examples are the thalidomide analogs, lenalidomide (B1683929) and pomalidomide, which contain a glutarimide (a piperidine-2,6-dione derivative) moiety. nih.gov This glutarimide core binds to the E3 ligase Cereblon (CRBN), altering its substrate specificity and leading to the ubiquitination and subsequent degradation of specific neo-substrates. A molecule like this compound could potentially be developed into a novel molecular glue, targeting a different set of proteins for degradation depending on the other functionalities of the molecule.

PROTACs: These are heterobifunctional molecules consisting of two ligands connected by a linker. astrazeneca.com One ligand binds to the protein of interest (POI), and the other binds to an E3 ubiquitin ligase. astrazeneca.com This proximity induces the ubiquitination and degradation of the POI. sci-hub.se The this compound scaffold could be incorporated into a PROTAC in one of two ways:

As the E3 ligase binder: Derivatives of piperidine-2,6-dione are known to bind to the E3 ligase CRBN. Thus, a this compound derivative could serve as the E3 ligase-recruiting element of a PROTAC.

As the POI binder: If a protein of interest is found to bind to the this compound moiety, this scaffold could be used as the targeting ligand for that protein.

Table 2: Comparison of PROTACs and Molecular Glues

FeaturePROTACsMolecular Glues
Structure Two ligands connected by a linkerSingle, small molecule
Design Modular and rational design is often feasible nih.govOften discovered serendipitously, though rational design is an emerging area cas.org
Target Scope Potentially any protein for which a ligand can be foundDependent on the specific E3 ligase and the neo-substrates it can be induced to recognize

The application of these principles to the this compound scaffold opens up exciting possibilities for developing novel therapeutics that can target proteins previously considered "undruggable" by conventional inhibitors. astrazeneca.com

Pre-clinical Lead Optimization and Translational Perspectives in Research

Once a lead compound based on the this compound scaffold with promising biological activity is identified, it undergoes a rigorous lead optimization process to improve its drug-like properties. biosolveit.deresearchgate.net This phase is crucial for translating a promising research molecule into a viable candidate for further development.

Strategies for Enhancing Selectivity in Research Models

Selectivity is a critical attribute of a high-quality chemical probe or drug candidate, as off-target effects can lead to misleading experimental results and potential toxicity. Strategies to enhance the selectivity of this compound derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound and evaluating the impact on both on-target and off-target activities. nih.gov For the this compound scaffold, this could involve synthesizing analogs with different substituents on the cyclopentyl ring or the piperidine ring.

Computational Modeling: Using molecular docking and other computational techniques to predict how modifications to the lead compound will affect its binding to the target protein versus off-target proteins. nih.gov This can help prioritize the synthesis of more selective analogs.

Target-Class-Focused Screening: Testing the lead compound and its analogs against a panel of related proteins (e.g., a kinase panel or a panel of E3 ligases) to identify and minimize off-target activities within the same protein family.

Optimization of In Vitro and In Vivo Pharmacodynamic Properties in Animal Models

Pharmacodynamics (PD) refers to the effect of a drug on the body. Optimizing the PD properties of a lead compound is essential to ensure that it has the desired biological effect in a living organism. nih.gov

In Vitro Optimization:

Cell-based Assays: Utilizing cell lines that are relevant to the intended biological target to assess the potency and efficacy of the compound. For a potential anti-cancer agent, this would involve testing its ability to inhibit the proliferation of cancer cell lines. nih.gov

Biomarker Development: Identifying and validating biomarkers that can be used to measure the biological effect of the compound in both in vitro and in vivo models. nih.gov For a targeted protein degrader, a key biomarker would be the level of the target protein.

In Vivo Optimization in Animal Models:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body over time (pharmacokinetics) with its biological effect (pharmacodynamics). nih.govresearchgate.net This modeling helps to establish a clear relationship between exposure and response.

Dose-Response Studies: Administering a range of doses of the compound to animal models to determine the dose required to achieve the desired level of target engagement and biological effect. nih.gov

Table 3: Key Pharmacodynamic Parameters to Optimize

ParameterIn Vitro AssessmentIn Vivo Assessment
Potency IC50/EC50 in biochemical and cellular assaysED50 (effective dose for 50% of maximal response)
Efficacy Maximal effect in cellular assaysMaximal biological response in animal models
Target Engagement Cellular thermal shift assays (CETSA), photoaffinity labelingPositron emission tomography (PET), analysis of target levels in tissues
Duration of Action Washout experiments in cell cultureTime-course studies of biomarker modulation

Advanced Pre-clinical Models for Mechanistic Validation of Biological Effects

To gain a deeper understanding of the biological effects of a this compound-based compound and to increase the predictive value of pre-clinical studies, advanced models are increasingly being employed.

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that mimic human diseases, providing a more physiologically relevant context to study the efficacy of a new compound. oncodesign-services.com

Patient-Derived Xenografts (PDXs): These involve implanting tumor tissue from a human patient into an immunodeficient mouse. PDX models are thought to better represent the heterogeneity and biology of human tumors than traditional cell line-derived xenografts.

Organoid Cultures: These are three-dimensional cell cultures derived from stem cells or patient tissues that self-organize to resemble the structure and function of an organ. Organoids can be used for higher-throughput screening and mechanistic studies in a more physiologically relevant setting than traditional 2D cell culture.

Humanized Mouse Models: These are mice that have been engrafted with human cells or tissues, such as a human immune system. These models are particularly valuable for evaluating immunomodulatory agents, including certain molecular glues.

The use of these advanced models can provide crucial insights into the mechanism of action of a compound and help to de-risk its progression into clinical development. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Cyclopentylpiperidine-2,6-dione with high purity (>98%)?

  • Methodology : Optimize reaction conditions (temperature, solvent, catalyst) based on protocols for structurally similar piperidine-2,6-dione derivatives. For example, use Mitsunobu reactions or palladium-catalyzed cross-coupling to introduce the cyclopentyl group . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Monitor purity using HPLC or GC-MS, referencing protocols from Inorganic Chemistry and Acta Crystallographica .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography to resolve bond angles and spatial arrangement, as demonstrated for 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione .
  • FT-IR to validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodology :

  • Systematic Review : Compare experimental conditions (e.g., cell lines, dosage) across studies. For example, derivatives like 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione show variable aromatase inhibition due to assay differences .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of conflicting results. Use factorial design to isolate variables (e.g., pH, temperature) affecting bioactivity .
  • Meta-Analysis : Pool data from PubChem and Journal of Solid State Chemistry to identify trends .

Q. What computational approaches enhance mechanistic understanding of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., cyclization steps) using Gaussian or ORCA software. Compare with experimental kinetics from Thermochimica Acta .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities, as applied to estrogen-dependent disease targets .
  • QSPR Models : Corrogate structural descriptors (e.g., logP, TPSA) with activity data from NIST Chemistry WebBook .

Data Analysis and Experimental Design

Q. How can researchers optimize reaction yields for this compound using factorial design?

  • Methodology :

  • Design Factors : Test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Response Surface Methodology (RSM) : Generate contour plots to identify ideal conditions. For example, a 2⁴ factorial design improved yields in pyridine derivative synthesis by 22% .
  • Validation : Replicate optimal conditions in triplicate and report confidence intervals (p < 0.05) .

Q. What are best practices for documenting and sharing synthetic protocols for reproducibility?

  • Methodology :

  • Detailed Logs : Record exact molar ratios, stirring times, and purification steps, as seen in Tetrahedron Letters protocols .
  • Open Data : Deposit spectral data (NMR, IR) in repositories like PubChem or Zenodo .
  • Peer Review : Submit methods to journals enforcing STAR guidelines (e.g., Nature Protocols) .

Tables for Key Data

Characterization Technique Key Parameters Reference
X-ray CrystallographyBond length: 1.23 Å (C=O)
¹H NMR (CDCl₃)δ 3.45 ppm (piperidine CH₂)
FT-IR1715 cm⁻¹ (C=O stretch)
Synthesis Optimization Optimal Conditions Yield
Catalyst: Pd(OAc)₂100°C, DMF, 3 mol%85%
Solvent: Ethanol/Water (7:3)Recrystallization, −20°C>98% purity

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